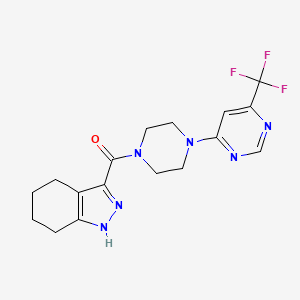
4-bromo-1-butyl-5-(propoxymethyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-1-butyl-5-(propoxymethyl)-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a pyrazole derivative that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 4-bromo-1-butyl-5-(propoxymethyl)-1H-pyrazole is not well understood. However, it is believed that this compound may act as a chelating agent for metal ions. This property makes it useful in the synthesis of metal complexes.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of this compound. However, it is believed that this compound may have potential applications in the field of medicinal chemistry due to its ability to form metal complexes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-bromo-1-butyl-5-(propoxymethyl)-1H-pyrazole in lab experiments is its ability to form metal complexes. This property makes it useful in the synthesis of new materials with potential applications in various fields. However, one of the limitations of using this compound is the limited information available on its biochemical and physiological effects.
Orientations Futures
There are several future directions for the research on 4-bromo-1-butyl-5-(propoxymethyl)-1H-pyrazole. One direction is to study the mechanism of action of this compound in more detail. Another direction is to investigate the potential applications of the metal complexes formed by this compound in various fields, such as catalysis, luminescence, and magnetic properties. Additionally, more research is needed to understand the biochemical and physiological effects of this compound.
Conclusion
In conclusion, this compound is a chemical compound that has potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its ability to form metal complexes. Although there is limited information available on its biochemical and physiological effects, it has potential applications in the field of medicinal chemistry. Further research is needed to understand the mechanism of action of this compound and to investigate its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 4-bromo-1-butyl-5-(propoxymethyl)-1H-pyrazole has been achieved using various methods. One of the most common methods is the reaction of 4-bromo-1-butylpyrazole with propyl chloroformate in the presence of a base. This method results in the formation of this compound with a high yield.
Applications De Recherche Scientifique
4-bromo-1-butyl-5-(propoxymethyl)-1H-pyrazole has potential applications in scientific research. This compound has been used as a ligand in the synthesis of metal complexes. These metal complexes have been studied for their potential applications in catalysis, luminescence, and magnetic properties.
Propriétés
IUPAC Name |
4-bromo-1-butyl-5-(propoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19BrN2O/c1-3-5-6-14-11(9-15-7-4-2)10(12)8-13-14/h8H,3-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUUAFJXFXQTJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C=N1)Br)COCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2689136.png)
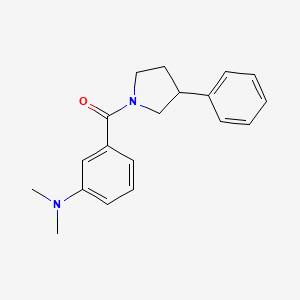

![N-(4-bromophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2689141.png)
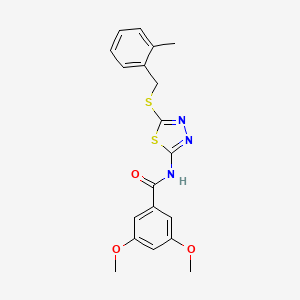
![2-[(E)-3,4-Dihydro-2H-1-benzopyran-4-ylidene]ethanol](/img/structure/B2689144.png)

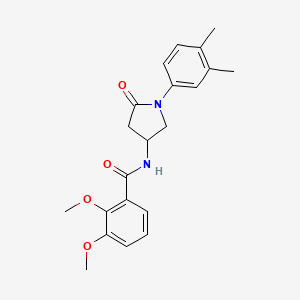
![2-Chloro-N-[(4-chlorophenyl)-pyrazin-2-ylmethyl]-N-methylpropanamide](/img/structure/B2689149.png)
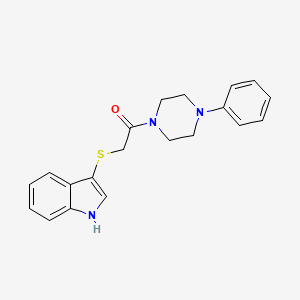

![(Z)-ethyl 2-((2,6-dimethoxybenzoyl)imino)-3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2689155.png)
